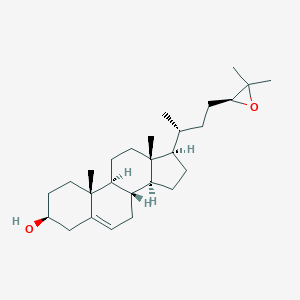

24,25-Epoxy-cholesterol

Overview

Description

24,25-Epoxy-cholesterol (24,25EC) is an oxysterol, a type of oxygenated cholesterol derivative, which plays a significant role in cholesterol homeostasis. It is synthesized in a shunt of the mevalonate pathway, which also produces cholesterol, and is present in various tissues including the liver and brain. This compound has been implicated in the regulation of cholesterol synthesis and uptake, as well as in promoting cholesterol efflux from cells .

Synthesis Analysis

The biosynthesis of 24,25EC involves the conversion of squalene 2,3;22,23-dioxide to 24(S),25-epoxycholesterol in rat liver homogenates. This process is comparable in efficiency to the formation of cholesterol from squalene 2,3(S)-oxide . Additionally, 24,25EC is formed from acetate via squalene 2,3(S),22(S),23-dioxide and 24(S),25-oxidolanosterol during cholesterol biosynthesis . Human astrocytes have been shown to produce more 24,25EC than neurons under basal conditions, indicating a potential role in brain cholesterol homeostasis .

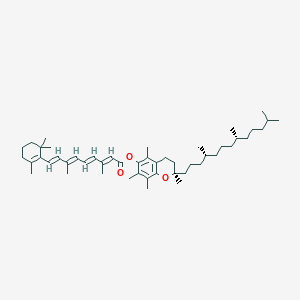

Molecular Structure Analysis

The molecular structure of 24,25EC has been characterized through various spectroscopic methods. For instance, the identification of 24(S),25-epoxy-[3H]cholesterol was confirmed by reduction to 25-hydroxyl[3H]cholesterol and by benzoylation to 24(S),25-epoxy[3H]cholesterol benzoate . The structure of related compounds, such as 24-hydroperoxy-24-vinyl-cholesterol, has also been elucidated by spectroscopic analysis .

Chemical Reactions Analysis

24,25EC is not rapidly metabolized in cultured cells, suggesting its stability and potential as a long-lasting regulator of cholesterol metabolism . It has been shown to repress hydroxymethylglutaryl-CoA reductase activity in cultured cells and binds to the cytosolic oxysterol-binding protein . Furthermore, 24,25EC can modulate the expression of key cholesterol-homeostatic genes regulated by liver X receptor and sterol regulatory element-binding protein-2 .

Physical and Chemical Properties Analysis

24,25EC, like many other oxygenated sterols, has the ability to repress key enzymes involved in cholesterol synthesis. It exhibits high-affinity binding to the cytosolic oxysterol-binding protein, indicating its role as a signaling molecule . The physical properties, such as solubility and stability, contribute to its function as a regulator of cholesterol homeostasis and its potential use in therapeutic applications .

Safety And Hazards

Future Directions

24,25-Epoxycholesterol plays a significant role in cholesterol homeostasis . It is unique among oxysterols in that it is produced in a shunt of the mevalonate pathway which also produces cholesterol . This oxysterol could be a potential therapeutic target for diseases like osteoporosis and demyelinating diseases .

properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-[(2S)-3,3-dimethyloxiran-2-yl]butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(6-11-24-25(2,3)29-24)21-9-10-22-20-8-7-18-16-19(28)12-14-26(18,4)23(20)13-15-27(21,22)5/h7,17,19-24,28H,6,8-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSENKJZWYQXHBN-XVYZBDJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H]1C(O1)(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390608 | |

| Record name | 24(S),25-Epoxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

24,25-Epoxy-cholesterol | |

CAS RN |

77058-74-3 | |

| Record name | (24S,25)-Epoxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77058-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 24(S),25-Epoxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B106415.png)

![Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]-](/img/structure/B106418.png)

![4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol](/img/structure/B106421.png)

![N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine](/img/structure/B106448.png)